2-Ethylhexyl acrylate

Description

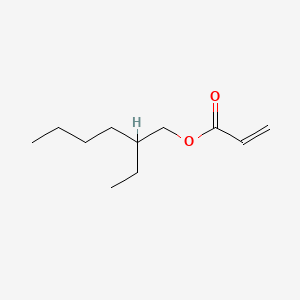

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXQRTZXKQZDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2, Array | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-77-4 | |

| Record name | Poly(2-ethylhexyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025297 | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexyl acrylate appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Flash point 180 °F. Used in making of paints and plastics., Liquid, Colorless liquid with a pleasant odor; [HSDB] Pale yellow liquid with a pleasant odor; [NTP], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a pleasant odor. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

417 to 424 °F at 760 mmHg (NTP, 1992), 214-218 °C, Boiling point: 130 °C @ 50 mm Hg; conversion factor: 1 ppm = 7.52 mg/cu cm, 213.5 °C, 417-424 °F | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

180 °F (NTP, 1992), 180 °F (82 °C) (open cup), 86 °C (closed cup), 82 °C o.c., 180 °F | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 100 mg/l @ 25 °C, Solubility in water: none | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.880 g/cu cm at 25 °C, Relative density (water = 1): 0.89, 0.885 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air= 1), Relative vapor density (air = 1): 6.35, 6.35 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.17 [mmHg], 0.178 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 19, 0.01 mmHg | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

ACRYLIC ACID-0.009% BY WT (MAX); 2-ETHYL 4-METHYL PENTYL ACRYLATE-0.4% BY WT (MAX); WATER-0.05% BY WT (MAX) | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

103-11-7, 1322-13-0, 9003-77-4 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylhexyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-ethylhexyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR49R9S6XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-130 °F (NTP, 1992), -90 °C, -130 °F | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Synthetic Methodologies for 2 Ethylhexyl Acrylate and Its Polymers

Catalytic Esterification of Acrylic Acid with 2-Ethylhexanol for 2-EHA Monomer Production

The primary manufacturing route for 2-ethylhexyl acrylate (B77674) is the direct, acid-catalyzed esterification of acrylic acid with 2-ethylhexanol. nih.gov This reversible reaction requires a catalyst to achieve commercially viable reaction rates and high conversion.

Homogeneous acid catalysts are traditionally used for the production of 2-EHA. researchgate.netresearchgate.net The mechanism follows the classic Fischer-Speier esterification pathway. The process begins with the protonation of the carbonyl oxygen of acrylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of 2-ethylhexanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester, 2-ethylhexyl acrylate, and regenerate the acid catalyst.

Optimization of this process is crucial for maximizing yield and minimizing side reactions. Key parameters include:

Molar Ratio of Reactants: Utilizing an excess of one reactant, typically the alcohol (2-ethylhexanol), can shift the reaction equilibrium to favor the formation of the ester product. core.ac.uk

Temperature: Higher temperatures increase the reaction rate. However, they can also promote undesirable side reactions, such as the polymerization of acrylic acid or the product ester.

Catalyst Concentration: Increasing the catalyst concentration enhances the reaction rate, but can also lead to increased corrosion and more complex purification steps. researchgate.net

Water Removal: As water is a byproduct, its continuous removal from the reaction mixture is a critical strategy to drive the equilibrium towards the product side, significantly increasing the conversion. This is often achieved by azeotropic distillation using a solvent like toluene (B28343). wikipedia.org

Polymerization Inhibitors: To prevent the premature polymerization of the acrylate monomer during synthesis, inhibitors such as hydroquinone (B1673460) are added. wikipedia.org

Detailed research has identified optimized conditions for high-yield synthesis. For instance, using zinc perchlorate (B79767) as a catalyst at 170°C with specific inhibitor concentrations can result in a 99% yield of 2-EHA within 4 hours. researchgate.net

| Parameter | Condition | Outcome | Source |

| Catalyst | Sulfated Ferum Promoted Zirconia (1.5 wt%) | 77.22% Conversion | core.ac.uk |

| Molar Ratio (AA:2EH) | 1:3 | 77.22% Conversion | core.ac.uk |

| Temperature | 90°C | 77.22% Conversion | core.ac.uk |

| Reaction Time | 8 hours | 77.22% Conversion | core.ac.uk |

| Catalyst | Zinc Perchlorate (0.1 mol%) | 99% Yield | researchgate.net |

| Temperature | 170°C | 99% Yield | researchgate.net |

| Reaction Time | 4 hours | 99% Yield | researchgate.net |

To overcome the drawbacks associated with homogeneous catalysts like sulfuric acid, such as corrosion, difficult separation, and the generation of acidic waste, solid acid catalysts have been extensively investigated. researchgate.netcore.ac.ukacs.orgacs.org These heterogeneous catalysts offer significant advantages, including easier product separation, catalyst recyclability, and reduced environmental impact. core.ac.uk

Commonly studied solid acid catalysts for 2-EHA production include:

Sulfonic Acid Ion-Exchange Resins: Polystyrene-based resins with sulfonic acid functional groups, such as those in the Amberlyst™ series, have proven to be effective. researchgate.netscribd.com Their catalytic activity is influenced by properties like ion exchange capacity and the degree of cross-linking, which affects the accessibility of reactant molecules to the catalytic sites. scribd.comepa.gov Studies have shown that resins like Amberlyst 70 exhibit superior performance in the esterification of acrylic acid with 2-ethylhexan-1-ol. scribd.com

Sulfated Zirconia: These superacid catalysts also demonstrate high activity in esterification reactions. The introduction of promoters, such as iron, can enhance their stability and resistance to deactivation. core.ac.uk

| Catalyst Type | Specific Catalyst | Key Finding | Source |

| Ion-Exchange Resin | DIAION PK208 | Out-performed other resins due to high ion exchange capacity and low cross-linkage. | epa.gov |

| Ion-Exchange Resin | Amberlyst 70 | Found to be a superior catalyst among a group of commercial polystyrene sulfonic acid resins. | scribd.com |

| Sulfated Metal Oxide | Sulfated Ferum Promoted Zirconia | Effective heterogeneous catalyst, avoiding issues of toxicity and corrosion associated with H₂SO₄. | core.ac.uk |

Reactive distillation represents a significant process intensification technology for 2-EHA synthesis. researchgate.netuq.edu.auacs.org This technique combines chemical reaction and distillation in a single unit. For the esterification of acrylic acid, the reactants are fed into a distillation column that contains a solid acid catalyst, often a structured packing like Amberlyst 70. researchgate.netacs.orguq.edu.au

The key advantages of this process are:

Enhanced Conversion: The continuous removal of the water byproduct from the reaction zone via distillation shifts the equilibrium strongly in favor of 2-EHA formation, allowing for very high, and in some simulations, complete conversion of the limiting reactant (acrylic acid). researchgate.netacs.org

Energy Efficiency: Integrating reaction and separation can lead to significant energy savings compared to conventional processes that use a reactor followed by a separate distillation train.

A typical reactive distillation setup for 2-EHA production involves feeding 2-ethylhexanol at the top of the catalytic bed and vaporized acrylic acid below it. acs.org The heavier product, 2-EHA, is collected from the bottom of the column, while the water-rich vapor phase is removed from the top, condensed, and separated. acs.orguq.edu.au

Polymerization Techniques for Poly(this compound) (P2EHA) and Copolymers

Poly(this compound) (P2EHA) and its copolymers are synthesized through various polymerization methods. The long, branched alkyl side-chain of the 2-EHA monomer imparts unique properties to the resulting polymer, such as a low glass transition temperature (Tg ≈ -65°C) and good film-forming capabilities. gantrade.comias.ac.in

Free radical polymerization is a common and versatile method for polymerizing 2-EHA. wikipedia.orggantrade.com The process is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate free radicals. The polymerization proceeds through the characteristic steps of initiation, propagation (where monomer units add sequentially to the growing radical chain), and termination. This technique can produce high molecular weight P2EHA, often exceeding 200,000 g/mol . wikipedia.orggantrade.com A significant aspect of the free-radical polymerization of acrylates, including 2-EHA, is the occurrence of chain transfer to polymer, which involves hydrogen abstraction from the polymer backbone and results in branched polymer structures. acs.org

Bulk polymerization is carried out using only the monomer (2-EHA) and a soluble initiator, without any solvent. This method offers the advantage of producing a very pure polymer. However, controlling the reaction can be challenging due to the high viscosity of the polymerizing medium.

Key characteristics and challenges of bulk FRP of 2-EHA include:

Autoacceleration (Gel Effect): As the polymerization progresses, the viscosity of the system increases dramatically. This hinders the diffusion of large polymer radicals, reducing the rate of termination reactions. The propagation rate, however, is less affected as small monomer molecules can still diffuse to the active sites. This imbalance leads to a rapid increase in the polymerization rate and molecular weight, a phenomenon known as the gel effect or Trommsdorff–Norrish effect.

Heat Dissipation: The exothermic nature of polymerization can lead to a rapid temperature increase in the viscous medium, which is difficult to control and can affect the polymer properties.

Molecular Weight Distribution: Bulk polymerization of 2-EHA can lead to polymers with a broad molecular weight distribution or high polydispersity index (PDI). ias.ac.in This is partly attributed to chain transfer reactions to the monomer. ias.ac.in

| Polymerization System | Catalyst/Initiator | Key Observation | Source |

| Bulk ATRP | CuCl/PMDETA | Enhanced rate of polymerization compared to CuCl/bpy system. | ias.ac.in |

| Bulk FRP | Benzoyl Peroxide (BPO) | Resulted in very broad Polydispersity Index (PDI) due to chain transfer to monomer. | ias.ac.in |

| Bulk Copolymerization Modeling | N/A (PREDICI® Software) | Diffusion-controlled effects (auto-acceleration) are of great importance for reliable modeling results in FRP. | mdpi.com |

Controlled/Living Radical Polymerization (CRP) of 2-EHA

Controlled/Living Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), offers precise control over polymer molecular weight, dispersity, and architecture. youtube.comyoutube.com This is achieved by establishing a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species, which minimizes irreversible termination reactions. youtube.comnih.gov Key CRP techniques applicable to 2-EHA include ATRP, RATRP, and RAFT.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate propagating chains through a halogen atom transfer process. nih.govcmu.eduyoutube.com This technique is effective for a wide range of monomers, including acrylates like 2-EHA, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI). cmu.eduyoutube.com

ATRP has been successfully used for the homopolymerization of 2-EHA and its copolymerization with other monomers. researchgate.netias.ac.in For instance, the copolymerization of 2-EHA and styrene (B11656) using a copper bromide (CuBr) catalyst with N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) as a ligand has been reported to be a controlled process, as indicated by linear kinetic plots and a linear increase in molecular weight with conversion. researchgate.net

The choice of catalyst system and reaction conditions is crucial for achieving good control. A comparative study showed that for the ATRP of 2-EHA, a CuBr/PMDETA catalyst system with acetone (B3395972) as an additive and 1-phenylethyl bromide (PEBr) as an initiator resulted in a well-controlled but slow polymerization. ias.ac.in Replacing the catalyst with a CuCl/PMDETA system, also with acetone as an additive, yielded good control over molecular weight and a narrow molecular weight distribution. ias.ac.in In contrast, conventional free radical polymerization (FRP) of 2-EHA results in very fast reactions but produces polymers with very broad PDI due to excessive chain termination and chain transfer to the monomer. ias.ac.in

Table 1: Comparison of Polymerization Methods for 2-EHA

| Polymerization Method | Catalyst/Initiator System | Control over MW/PDI | Key Findings |

|---|---|---|---|

| ATRP | CuBr/PMDETA + PEBr + Acetone | Good control, narrow PDI | Followed a controlled but slow polymerization pathway. ias.ac.in |

| ATRP | CuCl/PMDETA + Acetone | Good control, narrow PDI | Showed good control over molecular weight and distribution. ias.ac.in |

| RATRP | BPO / CuBr₂/PMDETA | Poor control, broad PDI | Rate was much slower; side reactions were assumed to occur. ias.ac.in |

| FRP | Benzoyl Peroxide (BPO) | Uncontrolled, very broad PDI | Very fast reaction; high conversion achieved quickly. ias.ac.in |

Reverse Atom Transfer Radical Polymerization (RATRP) is a variation of ATRP where the process is initiated by a conventional radical initiator (like an azo compound or peroxide) in the presence of the transition metal catalyst in its higher oxidation state (e.g., CuBr₂/Ligand). nih.govcmu.edu The radicals generated from the initiator abstract a halogen atom from the deactivated catalyst complex, forming the lower oxidation state activator and an alkyl halide species, which then enters the standard ATRP equilibrium. nih.gov This method is advantageous as the higher-oxidation-state metal complexes are often more stable and less sensitive to air. nih.gov

The application of RATRP to synthesize poly(this compound) (P2EHA) has been investigated. ias.ac.in In a study using benzoyl peroxide (BPO) as the thermal initiator and a CuBr₂/PMDETA complex as the catalyst, the rate of RATRP for 2-EHA was found to be significantly slower than both ATRP and conventional FRP. ias.ac.in The resulting polymers exhibited poor control over molecular weight and a broad polydispersity index. ias.ac.in This lack of control was attributed to potential side reactions, possibly triggered by the abstraction of tertiary protons from the pendant ethylhexyl group by excess free radicals in the system. ias.ac.in

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that provides excellent control over polymer synthesis. wikipedia.orgresearchgate.net The control is achieved through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). youtube.comwikipedia.org Propagating radicals reversibly add to the RAFT agent, forming an intermediate radical, which then fragments to release a new radical that can continue propagation. This process ensures that all polymer chains have an opportunity to grow, leading to polymers with low PDI (typically 1.03–1.25) and predictable molecular weights. scispace.com

RAFT polymerization is highly versatile and can be applied to a wide variety of monomers, including styrenes, acrylates, and methacrylates. scispace.com The mechanism involves a series of steps:

Initiation: A standard radical initiator generates propagating chains.

Pre-equilibrium: A propagating chain reacts with the RAFT agent.

Main Equilibrium: The dormant polymer chains attached to the RAFT agent reversibly fragment, allowing for the sequential insertion of monomer units and equal growth probability among all chains. youtube.com

This technique allows for the synthesis of complex polymer architectures like block copolymers. wikipedia.orgscispace.com By synthesizing a polymer block (a "macro-CTA") and then introducing a second monomer, a block copolymer can be formed. scispace.com The RAFT process is thermodynamically driven, and under certain conditions, such as heating in the absence of an initiator, RAFT-synthesized polymers can undergo depolymerization, reaching a thermodynamic equilibrium. rsc.org

Controlled Polymerization in Non-Polar Media: Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile method for the efficient synthesis of block copolymer nanoparticles with controlled morphologies directly in a liquid medium. mdpi.comnih.gov When conducted in non-polar media, such as alkanes, the process typically begins with a soluble polymer block, known as a macro-chain transfer agent (macro-CTA), which is then chain-extended with a second monomer. nih.govwhiterose.ac.uk As the second block grows, it becomes insoluble in the non-polar solvent, triggering in-situ self-assembly into nanoparticles like spheres, worms, or vesicles. mdpi.comwhiterose.ac.uk

In these systems, poly(this compound) (PEHA) is well-suited to act as the soluble stabilizer block (the macro-CTA) due to its solubility in non-polar solvents. whiterose.ac.uk Research by Charleux and co-workers demonstrated an all-acrylic RAFT (Reversible Addition-Fragmentation chain-Transfer) PISA formulation in a non-polar solvent. whiterose.ac.uk They utilized a PEHA-based macro-CTA for the dispersion polymerization of methyl acrylate (MA) in iso-dodecane. whiterose.ac.uk However, a limitation noted in this particular system was that only spherical nanoparticles could be obtained. whiterose.ac.ukwhiterose.ac.uk

| Parameter | Description | Reference |

|---|---|---|

| Polymerization Method | RAFT Dispersion Polymerization | whiterose.ac.uk |

| Solvent | iso-dodecane (non-polar) | whiterose.ac.uk |

| Soluble Block (Macro-CTA) | Poly(this compound) (PEHA) | whiterose.ac.ukwhiterose.ac.uk |

| Insoluble Block Monomer | Methyl Acrylate (MA) | whiterose.ac.uk |

| Resulting Nanoparticle Morphology | Spheres | whiterose.ac.ukwhiterose.ac.uk |

Graft Copolymerization Techniques Involving 2-EHA

Graft copolymers are branched polymers where side chains are structurally distinct from the main polymer backbone. youtube.com These materials are synthesized using several main strategies: "grafting from," where side chains are grown from initiation sites on the backbone; "grafting to," where pre-synthesized side chains are attached to the backbone; and "grafting through," which involves the polymerization of macromonomers. youtube.com For 2-EHA, the "grafting from" approach has been effectively utilized to modify the properties of existing polymers.

One significant application is the modification of poly(vinyl chloride) (PVC). Labile chlorines, which are structural defects in commercial PVC, can serve as initiation sites for Atom Transfer Radical Polymerization (ATRP). itu.edu.tr In a study, 2-EHA was successfully grafted from a PVC backbone using a copper-mediated ATRP system in 1,2-dichlorobenzene (B45396) at 90°C. itu.edu.tr This process yielded a graft copolymer (PVC-g-PEHA) with a high grafting yield of 51.2% in 7.5 hours, offering an effective method for preparing self-plasticized PVC. itu.edu.tr

Another example involves the modification of natural rubber (NR). A graft copolymer of NR with 2-EHA and methacrylic acid (MAA) was synthesized via emulsion polymerization. researchgate.net This method used a tetraethylenepentamine (B85490) and cumene (B47948) hydroperoxide redox initiator system to graft the acrylate monomers onto the NR backbone, successfully modifying the rubber's properties. researchgate.net

| Parameter | Example 1: Modification of PVC | Example 2: Modification of Natural Rubber |

|---|---|---|

| Backbone Polymer | Poly(vinyl chloride) (PVC) | Natural Rubber (NR) |

| Grafted Monomer(s) | This compound (2-EHA) | This compound (2-EHA) and Methacrylic acid (MAA) |

| Polymerization Method | Atom Transfer Radical Polymerization (ATRP) | Emulsion Polymerization |

| Initiation Strategy | Initiation from labile chlorines on PVC backbone | Redox initiator system (cumene hydroperoxide/tetraethylenepentamine) |

| Key Finding | Achieved a high grafting yield (51.2%) to create self-plasticized PVC. itu.edu.tr | Successful grafting confirmed by FTIR, with polymer chains wrapping NR particles. researchgate.net |

All-Dry Synthesis Methods: Initiated Chemical Vapor Deposition (iCVD) for Nanocoatings

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique for depositing thin, functional polymer films onto a variety of substrates. researchgate.netresearchwithrowan.com The process involves introducing monomer and initiator vapors into a vacuum chamber. The initiator is thermally decomposed into free radicals by a heated filament, which then initiates polymerization of the monomer adsorbed on a cooled substrate below. researchgate.netresearchwithnj.com This all-dry method allows for the creation of highly conformal, uniform, and pinhole-free nanocoatings without the use of solvents. researchgate.netfrontiersin.org

The iCVD process has been successfully used to deposit Poly(this compound) (PEHA) thin films. researchgate.net In these depositions, tert-butyl peroxide is often used as the initiator. researchgate.net The deposition rate is influenced by several key parameters, including filament temperature, substrate temperature, and precursor flow rates, with the kinetics being adsorption-limited. researchgate.net For instance, using tert-butyl peroxide as the initiator at a filament temperature of 280°C, a deposition rate of 155 nm/min was achieved. researchgate.net Research into scaling up the process in a large-scale batch reactor has demonstrated even higher deposition rates of 315 nm/min. researchgate.net

The resulting PEHA films are smooth, uniform, and optically transparent. researchgate.net Notably, a PEHA film deposited by iCVD can improve the optical transmittance of glass by acting as an anti-reflection coating, attributed to its suitable refractive index of 1.45. researchgate.net

| Parameter | Value / Description | Reference |

|---|---|---|

| Deposition Method | Initiated Chemical Vapor Deposition (iCVD) | researchgate.net |

| Monomer | This compound (2-EHA) | researchgate.net |

| Initiator | tert-butyl peroxide | researchgate.net |

| Filament Temperature | 280 °C | researchgate.net |

| Deposition Rate | 155 nm/min (lab scale); up to 315 nm/min (large scale) | researchgate.netresearchgate.net |

| Kinetics | Adsorption-limited | researchgate.net |

| Film Properties | Smooth, uniform, optically transparent | researchgate.net |

| Refractive Index | 1.45 | researchgate.net |

Structure Property Relationships in Poly 2 Ethylhexyl Acrylate and Its Copolymers

Influence of Monomer Composition on Polymer Characteristics

The incorporation of 2-EHA into copolymer structures has a profound impact on their thermal, mechanical, and surface properties. The concentration of 2-EHA units along the polymer chain is a critical factor in tailoring the final characteristics of the material.

This effect is clearly observed in copolymers of 2-EHA with "hard" monomers, which have higher Tg values. For instance, in copolymers with styrene (B11656) (Tg of polystyrene is ~100°C), increasing the 2-EHA content systematically lowers the copolymer's Tg nih.gov. A study on styrene/2-ethylhexyl acrylate (B77674) copolymers synthesized via atom transfer radical copolymerization demonstrated this trend, with the Tg of the copolymer increasing as the styrene content increases nih.gov.

Similarly, in water-based acrylic pressure-sensitive adhesives (PSAs) composed of 2-EHA, n-butyl acrylate (n-BA), and acrylic acid (AA), an increase in the 2-EHA/n-BA ratio resulted in a lower Tg of the final polymer mdpi.com. This is expected, as the Tg of P2EHA is lower than that of poly(n-butyl acrylate) (-54°C) arkema.commdpi.com.

The following table illustrates the effect of 2-EHA content on the glass transition temperature of its copolymers with styrene.

| Styrene Content (mol%) | 2-EHA Content (mol%) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| 27 | 73 | -24 |

| 45 | 55 | -10 |

| 69 | 31 | 19 |

This table presents data on p(S/EHA) copolymers, showing that as the mole percentage of the high-Tg monomer (styrene) increases, the glass transition temperature of the resulting copolymer also increases nih.gov.

The incorporation of 2-EHA significantly influences the mechanical and adhesive properties of copolymers, particularly in the context of pressure-sensitive adhesives (PSAs). The long, branched alkyl side chain of 2-EHA imparts softness, flexibility, and tackiness to the polymer gantrade.com.

In a study of waterborne acrylic PSAs, an increase in the 2-EHA content from 4% to 12% in a formulation with butyl acrylate (BA), 2-hydroxyethyl acrylate (2-HEA), and acrylic acid (AA) led to an increase in both peel strength and shear strength usm.my. However, the loop tack was observed to decrease with increasing 2-EHA content gantrade.comusm.my. The increase in shear strength is attributed to the entanglement of the C8 side chains of 2-EHA, which enhances the cohesive strength of the adhesive gantrade.com.

Conversely, in a separate study on water-based acrylic adhesives with a variable ratio of 2-EHA and n-butyl acrylate (n-BA), it was found that increasing the 2-EHA content led to a decrease in loop tack and peel resistance mdpi.com. This was attributed to an increase in the gel content with a higher 2-EHA ratio, which in turn enhanced the cohesive strength at the expense of adhesive properties mdpi.com. These contrasting findings highlight the complex interplay between monomer composition, polymer architecture, and the final adhesive performance, which can also be influenced by the specific formulation and testing conditions.

The following table summarizes the effect of 2-EHA content on the adhesive properties of an acrylic emulsion PSA.

| 2-EHA Content (%) | Peel Strength (N/25mm) | Shear Strength (hours) | Loop Tack (N) |

|---|---|---|---|

| 4 | 10.5 | 20 | 8.0 |

| 8 | 11.5 | 28 | 7.5 |

| 12 | 12.5 | 35 | 7.0 |

This table illustrates the trend of increasing peel and shear strength, alongside a decrease in loop tack, with higher concentrations of 2-EHA in a PSA formulation usm.my.

Copolymers containing 2-EHA exhibit good water resistance, which contributes to their durability and performance in outdoor applications gantrade.com. It has been noted that 2-EHA copolymers are hydrophobic and show a reduced tendency for dirt pick-up in exterior coatings gantrade.com. The low water solubility of the 2-EHA monomer itself is a contributing factor to the hydrophobic nature of the resulting polymers mdpi.com.

The surface properties of copolymers can be quantitatively assessed by measuring the contact angle of water on the polymer surface. A higher contact angle indicates greater hydrophobicity. In a study of poly(2-ethylhexyl acrylate-co-acrylic acid), it was found that the adhesive properties were influenced by the surface energy, which is related to the hydrophobicity imparted by the 2-EHA units and the polarity of the acrylic acid units kpi.ua.

Molecular Architecture and its Impact on Polymer Performance

Polyacrylates synthesized via free-radical polymerization (FRP) are known to exhibit branching due to chain transfer to polymer reactions ias.ac.inmanchester.ac.uk. In the case of P2EHA, branching can occur through hydrogen abstraction from the polymer backbone ias.ac.inmanchester.ac.uk. The level of branching can significantly impact the polymer's rheological and mechanical properties.

The characterization and quantification of branching in P2EHA can be achieved using advanced analytical techniques, most notably melt-state 13C Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.net. This method allows for the determination of the degree of branching, even at low levels, in both soluble and insoluble polymers researchgate.net.

The degree of branching in P2EHA can be controlled to some extent by the choice of polymerization technique and the use of chain transfer agents (CTAs). For instance, P2EHA prepared by conventional FRP tends to be highly branched ias.ac.in. In contrast, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can offer better control over the polymer architecture, potentially leading to less branching ias.ac.in. The use of a CTA during polymerization can also reduce the degree of branching acs.org. A study on the radical polymerization of this compound showed that the branching levels ranged from 3 to 8 mol %, increasing with conversion and decreasing with the initial monomer concentration manchester.ac.uk.

Block copolymers containing 2-EHA segments can be designed to exhibit a unique combination of properties derived from the distinct characteristics of each block. The synthesis of such materials is often achieved through controlled radical polymerization techniques like ATRP, which allow for the sequential addition of different monomers to create well-defined block structures semanticscholar.org.

For example, the synthesis of AB (diblock) and ABA (triblock) copolymers of this compound (the "soft" block) and methyl methacrylate (B99206) (MMA, the "hard" block) has been reported semanticscholar.org. Differential scanning calorimetry (DSC) analysis of these block copolymers revealed two distinct glass transition temperatures, corresponding to the P2EHA and PMMA domains. This indicates the formation of a nanophase-separated morphology, where the incompatible blocks self-assemble into distinct regions semanticscholar.org.

This phase separation is crucial for the material's properties. The soft, low-Tg P2EHA domains provide flexibility and elasticity, while the hard, high-Tg PMMA domains can act as physical crosslinks at temperatures below the Tg of PMMA, contributing to the material's strength and dimensional stability. The mechanical properties of these block copolymers can be tailored by adjusting the relative lengths of the P2EHA and PMMA blocks semanticscholar.org. For instance, ABA triblock copolymers, in particular, can exhibit thermoplastic elastomeric behavior.

Interpenetrating Polymer Networks (IPNs) Incorporating P2EHA

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more distinct polymer networks are at least partially interlaced on a molecular scale without being covalently bonded to each other. These networks are synthesized in such a way that they cannot be separated without breaking chemical bonds. IPNs can be formed sequentially, where a second network is polymerized within a pre-existing first network, or simultaneously, where the constituent monomers are polymerized and cross-linked at the same time.

Novel acrylic IPNs have been synthesized using Poly(this compound) (P2EHA) and Poly(Butyl Acrylate) (PBuA). researchgate.net These systems are created via the photopolymerization (UV-curing) of the respective monomers in the presence of a difunctional crosslinking agent and a photo-initiator. researchgate.net The physical properties of the resulting IPNs, such as thermal stability and mechanical behavior, are significantly influenced by the relative quantities of each monomer and the density of the crosslinking within the networks. researchgate.netiupac.org Research indicates that increasing the amount of crosslinker helps to prevent the formation of unreacted oligomers within the final IPN structure. researchgate.net

The combination of a glassy polymer network with an elastomeric one, a common strategy in IPN synthesis, can lead to a significant enhancement of mechanical and thermal properties compared to the individual constituent networks. iupac.org For instance, a maximum in tensile strength is often observed at an intermediate concentration of the two networks, a phenomenon attributed to the effects of interpenetration leading to an apparently higher crosslink density. iupac.org

Thermal Degradation Mechanisms of P2EHA and 2-EHA Copolymers

The thermal degradation behavior of polymers is a critical factor that determines their practical application limits, including upper-use temperatures and dimensional stability. researchgate.net The degradation of polyacrylates can proceed through various reaction pathways. In the presence of oxygen, degradation is often faster and can involve the formation of peroxides, radical reactions, depolymerization, and the formation of alcohols and carbon dioxide. mdpi.com In an inert atmosphere (in the absence of oxygen), polyacrylates like P2EHA tend to degrade through rearrangements that lead to decarboxylation and the formation of their constituent monomers and corresponding alcohols. mdpi.com

Two-Step Thermal Degradation Pathways

Thermogravimetric analysis (TGA) of linear Poly(this compound) under an inert atmosphere has revealed a two-step degradation mechanism. mdpi.com The derivative thermogram (DTG), which shows the rate of mass loss as a function of temperature, indicates the presence of two shoulders. mdpi.com The first degradation stage appears in the temperature range of 150°C to 370°C, with a second stage occurring between 400°C and 450°C. mdpi.com This two-stage degradation corresponds to two distinct mechanisms of polymer depolymerization: one initiated randomly at the ends of the polymer molecule and another initiated randomly within the polymer chain. mdpi.com It is noted, however, that the second, higher-temperature shoulder may disappear at increased heating rates. mdpi.com In contrast, the thermal degradation of cross-linked P2EHA has been observed to occur in a single step between 320°C and 420°C (593 K and 693 K), which corresponds to the decomposition of the carbon skeleton. mdpi.com

Activation Energy Analysis of P2EHA Degradation

The activation energy (Eα) of thermal degradation provides insight into the kinetics of the process. Model-free isoconversion methods are considered reliable approaches for calculating the activation energies of thermally activated reactions from TGA data. researchgate.net For P2EHA, the activation energy has been determined using several integral isoconversion methods, including Flynn-Wall-Ozawa (FWO), Tang, and Kissinger-Akahira-Sunose (KAS). nih.govnih.gov

The activation energy for P2EHA is not constant but varies with the degree of conversion (α), which is indicative of a complex, multi-step degradation mechanism. researchgate.netnih.govnih.gov The calculated values show a consistent trend across the different models, with the activation energy increasing as the degradation process progresses. nih.govnih.gov

The table below summarizes the activation energy values for the thermal degradation of P2EHA at different conversion rates as determined by three different models.

| Conversion (α) | Activation Energy (Eα) - Tang & FWO Models (kJ/mol) | Activation Energy (Eα) - KAS Model (kJ/mol) |

|---|---|---|

| 0.1 | 80 | 80 |

| 0.9 | 170 | 220 |

This table presents the range of activation energies for Poly(this compound) degradation. Data sourced from studies utilizing Flynn-Wall-Ozawa (FWO), Tang, and Kissinger-Akahira-Sunose (KAS) isoconversion methods. researchgate.netnih.govnih.gov

The coefficient of determination (R²) for these models was generally found to be higher than 0.97, indicating a strong correlation. researchgate.netnih.govnih.gov

Influence of Liquid Crystals on Thermal Stability of P2EHA

The thermal stability of P2EHA can be altered by blending it with other materials, such as liquid crystals (LCs). The thermal degradation behavior of P2EHA blended with the eutectic nematic liquid crystal mixture E7 has been investigated using TGA. mdpi.com The pure E7 liquid crystal is thermally stable up to 180°C at a heating rate of 5°C/min, with total degradation occurring at around 300°C. mdpi.comnih.gov

The effect of the LC on the P2EHA matrix depends on the concentration of the LC. mdpi.com

High LC Concentrations: For P2EHA/E7 blends with high concentrations of E7, the TGA results show a thermal behavior similar to that of pure E7. A single degradation temperature is observed, which corresponds to the degradation of the liquid crystal. mdpi.com

Low LC Concentrations: In blends with lower E7 content, two distinct degradation temperatures are observed. One corresponds to the degradation of the P2EHA polymer, and the other corresponds to the degradation of the liquid crystal. mdpi.com

For polymer-rich mixtures, only a slight variation in the degradation temperatures of both the E7 and the polymer was observed. mdpi.com

Advanced Analytical Methodologies for 2 Ethylhexyl Acrylate and Its Polymeric Systems

Chromatographic Techniques for 2-EHA and Polymer Characterization

Chromatography is a cornerstone of polymer and monomer analysis, enabling the physical separation of components within a mixture. This separation allows for the identification and quantification of individual substances, from the 2-EHA monomer itself to various additives and polymer chains of different sizes.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it ideal for determining the purity of the 2-EHA monomer and quantifying residual monomer in polymer products. researchgate.netnist.gov In this method, the sample is vaporized and carried by an inert gas through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. researchgate.net As each component elutes from the column, it is burned in a hydrogen-air flame. massbank.eu The combustion of organic compounds produces ions, generating an electrical current that is proportional to the amount of analyte present. nist.govmassbank.eu

This technique is highly sensitive for organic hydrocarbons and offers a wide dynamic range. massbank.eu It has been successfully applied to determine the concentration of 2-EHA in various samples, including workplace air and polymer emulsions. nih.govosha.gov For instance, a validated method for analyzing 2-EHA in air involves adsorbing the vapor onto activated charcoal, desorbing with a solvent, and analyzing the resulting solution by GC-FID. nih.gov Similarly, headspace GC-FID is used to measure residual 2-EHA monomer in polymer latexes, with detection limits as low as 5 ppm (mg/kg). nih.gov

Table 1: Typical GC-FID Parameters for 2-Ethylhexyl Acrylate (B77674) Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | 30-m x 0.32-mm i.d. SB-1 capillary | researchgate.net |

| Injector Temperature | 250 °C | ias.ac.in |

| Detector Temperature | 275 °C | ias.ac.in |

| Carrier Gas | Nitrogen / Hydrogen | researchgate.netias.ac.in |

| Carrier Gas Flow Rate | 4.8 mL/min | ias.ac.in |

| Detector Gases | H₂, Synthetic Air, N₂ | ias.ac.in |

| Injection Volume | 1-2 µL | ias.ac.in |

For more demanding applications requiring higher sensitivity and specificity, Gas Chromatography is coupled with Mass Spectrometry (GC-MS). This hyphenated technique combines the powerful separation capabilities of GC with the definitive identification power of MS. researchgate.net After components are separated by the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification. semi.ac.cn

GC-MS is invaluable for trace analysis of 2-EHA in complex matrices such as food contact materials, where migration from packaging is a concern. nih.govchromatographyonline.com Methods have been developed for the simultaneous detection of multiple acrylate compounds, including 2-EHA, at levels in the microgram per kilogram (µg/kg) range. nih.govchromatographyonline.com Furthermore, GC-MS is a critical tool for identifying metabolites of compounds structurally related to 2-EHA. For example, studies on di(2-ethylhexyl) phthalate (B1215562) (DEHP) use GC-MS to separate and identify various oxidative metabolites in biological samples, providing insight into metabolic pathways. semi.ac.cnchemicalbook.com This methodology is directly applicable to the study of 2-EHA metabolism.